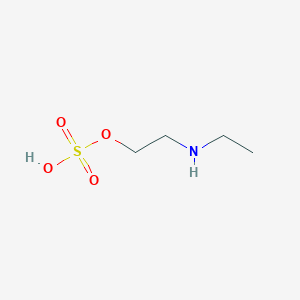
2-(Ethylamino)ethyl hydrogen sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)ethyl hydrogen sulphate, also known as Ethephon, is a chemical compound used in various scientific research applications. It is a plant growth regulator that is widely used in agriculture to promote fruit ripening, increase yield, and control plant height. Ethephon is also used in the pharmaceutical industry for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)ethyl hydrogen sulphate is complex and not fully understood. It is believed to work by releasing ethylene gas, which promotes the ripening of fruits and the growth of plants. Ethylene gas also plays a role in the regulation of various physiological processes in plants, including seed germination, leaf senescence, and flower development. In the pharmaceutical industry, 2-(Ethylamino)ethyl hydrogen sulphate is believed to work by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemische Und Physiologische Effekte
2-(Ethylamino)ethyl hydrogen sulphate has been shown to have a wide range of biochemical and physiological effects. In plants, it promotes fruit ripening, increases yield, and controls plant height. In animals, it has been shown to have anti-inflammatory, analgesic, and antitumor effects. 2-(Ethylamino)ethyl hydrogen sulphate has also been shown to have neuroprotective effects in various in vitro and in vivo studies. In addition, 2-(Ethylamino)ethyl hydrogen sulphate has been shown to modulate the activity of certain enzymes and signaling pathways in the body, which may have therapeutic implications.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Ethylamino)ethyl hydrogen sulphate has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound that can be easily synthesized in the lab. It is also stable and has a long shelf life. However, 2-(Ethylamino)ethyl hydrogen sulphate has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. It can also be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Ethylamino)ethyl hydrogen sulphate. One area of interest is the development of new therapeutic applications for 2-(Ethylamino)ethyl hydrogen sulphate in the treatment of neurodegenerative disorders. Another area of interest is the development of new plant growth regulators that are more effective and environmentally friendly than 2-(Ethylamino)ethyl hydrogen sulphate. Additionally, there is a need for more research on the safety and toxicity of 2-(Ethylamino)ethyl hydrogen sulphate, particularly in humans. Finally, there is a need for more research on the mechanism of action of 2-(Ethylamino)ethyl hydrogen sulphate, which may lead to the development of new drugs and therapies.
Conclusion
In conclusion, 2-(Ethylamino)ethyl hydrogen sulphate, also known as 2-(Ethylamino)ethyl hydrogen sulphate, is a chemical compound with a wide range of scientific research applications. It is a plant growth regulator that is widely used in agriculture and has potential therapeutic properties in the pharmaceutical industry. 2-(Ethylamino)ethyl hydrogen sulphate has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-(Ethylamino)ethyl hydrogen sulphate in various fields.
Synthesemethoden
The synthesis of 2-(Ethylamino)ethyl hydrogen sulphate is a multistep process that involves the reaction of ethylene oxide with ethanolamine followed by the reaction of the resulting compound with sulfuric acid. The final product is a white crystalline powder that is soluble in water and ethanol. The synthesis method has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)ethyl hydrogen sulphate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo studies. 2-(Ethylamino)ethyl hydrogen sulphate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-(Ethylamino)ethyl hydrogen sulphate has been used as a tool in plant biology research to study plant growth and development.
Eigenschaften
CAS-Nummer |
1072-03-3 |
|---|---|
Produktname |
2-(Ethylamino)ethyl hydrogen sulphate |
Molekularformel |
C4H11NO4S |
Molekulargewicht |
169.2 g/mol |
IUPAC-Name |
2-(ethylamino)ethyl hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-2-5-3-4-9-10(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |
InChI-Schlüssel |
NDICMYVRYUEIEM-UHFFFAOYSA-N |
SMILES |
CCNCCOS(=O)(=O)O |
Kanonische SMILES |
CCNCCOS(=O)(=O)O |
Andere CAS-Nummern |
1072-03-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)











![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
